molecular formula C9H12N2O4 B8733109 5-(2-Methoxyethoxy)-2-nitroaniline CAS No. 54030-07-8

5-(2-Methoxyethoxy)-2-nitroaniline

Cat. No.: B8733109
CAS No.: 54030-07-8
M. Wt: 212.20 g/mol
InChI Key: VWHBAJDTJAMASB-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

54030-07-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-(2-methoxyethoxy)-2-nitroaniline

InChI

InChI=1S/C9H12N2O4/c1-14-4-5-15-7-2-3-9(11(12)13)8(10)6-7/h2-3,6H,4-5,10H2,1H3

InChI Key

VWHBAJDTJAMASB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenol (58.53 g, 379.7 mMol) was dissolved in 600 mL of anhydrous DMF under an atmosphere of dry N2 and the solution was mechanically stirred. The reaction mixture was then cooled to 0° C. and to this mixture was added CS2CO3 (177.4 g, 455.7 mMol), sodium iodide (5.7 g, 37.9 mMol) and 2-bromoethyl methyl ether (39.3 mL, 417.7 mMol). After stirring for 15 minutes, the reaction mixture was then warmed up to ambient temperature and then stirred overnight. The reaction mixture is then poured into 6 L of water. The precipitate was collected via suction filtration. The wet precipitate was taken up in toluene and then concentrated under vacuum to remove the water. Finally, the solid was recrystallized from 2-propanol to give 57.93 g of 5-(2-Methoxy-ethoxy)-2-nitro-phenylamine 42A as an orange solid. A second crop of 12.5 g of compound 42A was also obtained.
Quantity
58.53 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
177.4 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
39.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

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